molecular formula C15H10Cl2O2 B2838670 (2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one CAS No. 55210-71-4

(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one

Cat. No. B2838670
CAS RN: 55210-71-4
M. Wt: 293.14
InChI Key: ORCJDCVDGAZOAL-VOTSOKGWSA-N
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Description

(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one, also known as curcumin, is a natural polyphenolic compound found in turmeric. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Photocatalysis

Research has explored photocatalyzed oxidation pathways, particularly in the degradation of chlorophenols, indicating potential applications in environmental remediation and water treatment. For instance, the oxidation of 2,4-dichlorophenol by CdS in aqueous solutions suggests a mechanism where photocatalysis could be utilized for the removal of pollutants from water (Tang & Huang, 1995).

Molecular Docking Investigations

Studies have demonstrated the chemical and antibacterial activities of related compounds through density functional theory and molecular docking. These findings highlight the potential for designing new antibacterial agents targeting specific bacterial proteins (Deghady et al., 2021).

Synthesis and Immunomodulatory Activity

The synthesis of derivatives and their evaluation for immunosuppressive effects showcases potential applications in medical research, particularly for organ transplantation and the treatment of autoimmune diseases (Kiuchi et al., 2000).

Structural Studies

Research into the tautomerism and conformation of aryl-substituted derivatives has implications for understanding the chemical behavior and reactivity of these compounds, relevant for both synthesis and the development of new materials (Cunningham, Lowe, & Threadgill, 1989).

properties

IUPAC Name

(E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-12-8-11(15(19)13(17)9-12)6-7-14(18)10-4-2-1-3-5-10/h1-9,19H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCJDCVDGAZOAL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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